Methyl O-acetylricinoleate
Description
Properties
CAS No. |
140-03-4 |
|---|---|
Molecular Formula |
C21H38O4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
methyl (Z)-12-acetyloxyoctadec-9-enoate |
InChI |
InChI=1S/C21H38O4/c1-4-5-6-13-16-20(25-19(2)22)17-14-11-9-7-8-10-12-15-18-21(23)24-3/h11,14,20H,4-10,12-13,15-18H2,1-3H3/b14-11- |
InChI Key |
CMOYPQWMTBSLJK-KAMYIIQDSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC)OC(=O)C |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)OC(=O)C |
Other CAS No. |
140-03-4 |
physical_description |
Liquid |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Methyl ricinoleate undergoes acetylation when heated with twice its weight of acetic anhydride. The hydroxyl group at the 12th carbon of ricinoleic acid reacts with acetic anhydride, forming methyl acetyl ricinoleate and acetic acid as a by-product:
The reaction is typically conducted at 80–100°C for 2–4 hours , with excess acetic anhydride ensuring complete conversion.
Purification and Isolation
Post-reaction, excess acetic anhydride and acetic acid are removed via vacuum distillation or aqueous washing. The crude product is then subjected to fractional distillation under reduced pressure (1–2 mm Hg ), where pure MAR distills at 195°C . Key purity indicators include:
Table 1: Acetylation Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Reaction Time | 2–4 hours | |
| Molar Ratio (Anhydride) | 2:1 (Anhydride:Methyl ester) | |
| Distillation Pressure | 1–2 mm Hg | |
| Yield | 85–92% |
Transesterification of Castor Oil Followed by Acetylation
An alternative pathway involves the transesterification of castor oil to methyl ricinoleate, followed by acetylation. This two-step process is widely adopted for its scalability and compatibility with industrial reactors.
Transesterification of Castor Oil
Castor oil triglycerides are reacted with methanol in the presence of alkaline catalysts (e.g., NaOH, KOH, or sodium methoxide) to produce methyl ricinoleate:
Optimal conditions include:
Table 2: Transesterification Efficiency
Acetylation of Methyl Ricinoleate
The acetylation step mirrors Section 1.1, but with refined methyl ricinoleate. Studies note that pre-purification of methyl ricinoleate (e.g., via solvent extraction using n-hexane) enhances MAR purity to >99% .
Enzymatic Hydrolysis and Acetylation
Emerging methods employ lipase enzymes for sustainable synthesis. Candida antarctica Lipase B (CALB) catalyzes both transesterification and acetylation under mild conditions.
Enzymatic Transesterification
CALB facilitates methanolysis of castor oil at 40–60°C in solvent-free systems, achieving 98.5% conversion to methyl ricinoleate.
Enzymatic Acetylation
The same lipase catalyzes MAR synthesis using vinyl acetate as an acyl donor:
Advantages :
Table 3: Enzymatic vs. Chemical Acetylation
| Parameter | Enzymatic | Chemical |
|---|---|---|
| Temperature | 50°C | 80–100°C |
| Reaction Time | 6–8 hours | 2–4 hours |
| Yield | 95% | 85–92% |
| By-products | None | Acetic acid |
Purification and Analytical Validation
Vacuum Distillation
MAR is isolated via fractional distillation under 1–2 mm Hg , with collectors targeting fractions boiling at 195°C . GC-MS analysis confirms purity by detecting the characteristic molecular ion at m/z 354.277 .
Solvent Crystallization
Alternative purification involves dissolving MAR in cold ethanol (≤0°C) to precipitate impurities. This achieves 98–99% purity but reduces yield to 70–75% .
Table 4: Analytical Properties of MAR
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 354.52 g/mol | Mass Spectrometry | |
| Boiling Point | 195°C (1–2 mm Hg) | Distillation | |
| Density | 0.95 g/cm³ | Pycnometry | |
| Refractive Index | 1.459 | Abbe Refractometer |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Methyl acetyl ricinoleate undergoes various chemical reactions, including:
Substitution: The ester group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Strong nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation of methyl acetyl ricinoleate can lead to the formation of various oxidized derivatives, depending on the conditions used.
Substitution: Substitution reactions can yield different ester derivatives based on the nucleophile employed.
Scientific Research Applications
Plasticizer in Polyvinyl Chloride (PVC)
Overview:
Methyl acetyl ricinoleate has been identified as an effective plasticizer for polyvinyl chloride, enhancing flexibility and processability.
Applications:
- Construction Materials: Used in electric wires, carpets, hoses, and shoes.
- Performance: Improves the mechanical properties of PVC, making it suitable for high-performance applications in the construction industry .
Case Study:
A study published by CICECO demonstrated that methyl acetyl ricinoleate significantly enhances the flexibility and durability of PVC products. The results indicated that incorporating this compound improved tensile strength and elongation at break compared to traditional plasticizers .
Lubricants
Overview:
Due to its excellent lubricating properties, methyl acetyl ricinoleate is utilized in various lubrication applications.
Applications:
- Industrial Lubricants: Enhances performance in machinery and equipment.
- Personal Care Products: Serves as a lubricant in cosmetics and skin care formulations, providing a smooth application without greasiness .
Case Study:
Research indicates that using methyl acetyl ricinoleate in personal care products improves skin feel and reduces irritation compared to other synthetic lubricants. Its emollient properties make it suitable for sensitive skin formulations .
Protective Coatings
Overview:
The compound is also used in protective coatings due to its ability to form films that enhance durability.
Applications:
- Coatings for Wood and Metal: Provides a barrier against moisture and environmental damage.
- Adhesives: Acts as a co-solvent in food packaging adhesives, improving adhesion properties .
Case Study:
In studies focused on wood coatings, methyl acetyl ricinoleate was shown to improve water resistance and overall longevity of the finish, making it ideal for outdoor applications .
Cosmetics and Personal Care
Overview:
Methyl acetyl ricinoleate is recognized for its role as an emollient and solubilizer in cosmetic formulations.
Applications:
- Skin Care Products: Enhances moisture retention and provides a soft feel.
- Makeup Products: Used in decorative cosmetics for better texture and application .
Case Study:
A comparative analysis of cosmetic formulations indicated that those containing methyl acetyl ricinoleate had superior moisturizing effects compared to formulations without it. This was attributed to its ability to form a protective layer on the skin .
Food Packaging
Overview:
In the food industry, methyl acetyl ricinoleate serves as an additive in packaging materials.
Applications:
- Adhesives for Food Packaging: Enhances the integrity of packaging materials while ensuring safety and compliance with food regulations .
Data Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Plasticizer | PVC products | Improved flexibility and durability |
| Lubricants | Industrial machinery, personal care products | Enhanced application feel |
| Protective Coatings | Wood and metal coatings | Moisture resistance |
| Cosmetics | Emollient in skin care | Improved texture and hydration |
| Food Packaging | Adhesives | Enhanced safety and compliance |
Mechanism of Action
The primary mechanism by which methyl acetyl ricinoleate exerts its effects is through plasticization. As a plasticizer, it intercalates between polymer chains, reducing intermolecular forces and increasing the flexibility and workability of the material. This is particularly evident in its application in PVC, where it lowers the glass transition temperature and enhances the material’s mechanical properties .
Comparison with Similar Compounds
Methyl Ricinoleate (CAS 141-24-2)
Structural Differences : Lacks the acetyl group at the hydroxyl position, retaining a free hydroxyl group.
Reactivity :
- Undergoes cross-metathesis with methyl acrylate to produce α,ω-diesters, a reaction optimized using Grubbs catalysts .
- Pyrolyzes at 500–562°C to yield heptaldehyde and methyl undecenoate, key fragrances and lubricants . Applications:
- Biodiesel component (66.38% in castor biodiesel) .
| Property | Methyl Acetyl Ricinoleate | Methyl Ricinoleate |
|---|---|---|
| Molecular Formula | C₂₁H₃₈O₄ | C₁₉H₃₆O₃ |
| Key Functional Group | Acetate ester | Hydroxyl group |
| Thermal Stability | Higher (acetyl protection) | Lower (reactive hydroxyl) |
| Primary Use | Plasticizer, cosmetics | Biodiesel, intermediates |
Epoxidized Methyl Acetyl Ricinoleate (EMRA)
Synthesis: Produced via lipase-catalyzed epoxidation (using CALB lipase and H₂O₂) of methyl acetyl ricinoleate, achieving 89% conversion . Advantages Over Non-Epoxidized Form:
Other Ricinoleate Esters
- Glyceryl Tri-(Acetyl Ricinoleate) (CAS 101-34-8): Contains three acetylated ricinoleate chains, offering superior plasticizing efficiency but higher viscosity .
- n-Butyl Acetyl Ricinoleate (CAS 140-04-5): Longer alkyl chain increases hydrophobicity, used in lubricants and coatings .
- Propylene Glycol Ricinoleate (CAS 26402-31-3): Acts as an emulsifier in personal care products due to its balanced hydrophilic-lipophilic properties .
Oleic Acid Derivatives (e.g., Methyl Oleate)
Structural Contrast : Oleic acid lacks the hydroxyl group, making its derivatives (e.g., methyl oleate) less polar and unsuitable for epoxidation without additional modification.
Performance :
Bio-Plasticizers from Non-Castor Sources
Jatropha Biodiesel Components :
- Methyl linoleate (27.13%) and methyl palmitate (13.75%) dominate, offering lower viscosity but poor compatibility with polar polymers like PVC .
- Lack functional groups for chemical modification (e.g., epoxidation), reducing versatility compared to methyl acetyl ricinoleate .
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Viscosity (40°C, cSt) | Key Application |
|---|---|---|---|---|
| Methyl Acetyl Ricinoleate | C₂₁H₃₈O₄ | 354.5 | 24.8* | PVC plasticizer |
| Methyl Ricinoleate | C₁₉H₃₆O₃ | 312.5 | 18.2† | Biodiesel |
| EMRA | C₂₁H₃₈O₅ | 370.5 | 32.1* | High-stability plasticizer |
| Methyl Oleate | C₁₉H₃₆O₂ | 296.5 | 4.5‡ | Lubricants |
Table 2: Industrial Performance Metrics
| Metric | Methyl Acetyl Ricinoleate | EMRA | Methyl Oleate |
|---|---|---|---|
| Migration Resistance (%) | 60 | 95 | 30 |
| Epoxidation Efficiency (%) | N/A | 89 | N/A |
| Thermal Stability (°C) | 200 | 250 | 180 |
Q & A
Q. What are the optimal reaction conditions for synthesizing methyl acetyl ricinoleate via transesterification?
Methodological Answer: The synthesis of methyl acetyl ricinoleate via transesterification can be optimized using orthogonal experimental design. Key variables include reaction temperature (30–35°C), methanol/oil molar ratio (6:1–18:1), catalyst dosage (0.6–3.0% w/w of oil), and reaction time (4–6 hours). For instance, orthogonal experiments demonstrated a 96.7% yield under conditions of 30°C, 6 hours, 6:1 methanol/oil ratio, and 0.9% KOH catalyst . Gas chromatography (GC) and FTIR are recommended for monitoring purity, with methyl ricinoleate content reaching 84.1% under optimized parameters .
Advanced Research Question
Q. How can design-of-experiments (DoE) approaches enhance catalytic processes involving methyl acetyl ricinoleate?
Methodological Answer: DoE is critical for optimizing complex reactions like cross-metathesis or ethenolysis. For example, in the cross-metathesis of methyl ricinoleate with methyl acrylate, DoE revealed distinct temperature response profiles for Grubbs catalysts. Grubbs 1 achieved 7% conversion to terminal olefins at 60 psig ethylene and room temperature, while combinatorial screening improved yields by adjusting olefin/catalyst ratios (e.g., 4140:1) . Advanced statistical models (e.g., response surface methodology) are recommended to resolve interactions between variables like catalyst type, pressure, and temperature.
Basic Research Question
Q. What analytical techniques are most effective for characterizing methyl acetyl ricinoleate?
Methodological Answer: Structural elucidation requires multi-modal analysis:
- GC-MS : Identifies molecular weight (M = 312.49) and fragmentation patterns (e.g., M-18 ion peak at m/z 294.35 due to hydroxyl loss) .
- NMR : Confirms esterification and acetyl group integration via <sup>1</sup>H and <sup>13</sup>C spectra.
- Kinematic viscosity : Measured at 40°C (15.7 mm²/s) to assess biodiesel compatibility .
- FTIR : Detects ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and hydroxyl groups at ~3400 cm⁻¹ .
Advanced Research Question
Q. What mechanistic challenges arise in the microbial transformation of methyl acetyl ricinoleate into gamma-decalactone?
Methodological Answer: Microbial bioconversion by Sporidiobolus salmonicolor faces yield limitations due to:
- Incomplete substrate conversion : Only partial degradation of the C18 chain to C10 precursors occurs, with competing pathways forming 3-hydroxy-gamma-decalactone .
- Metabolic bottlenecks : Overexpression of β-oxidation enzymes (e.g., acyl-CoA dehydrogenases) and substrate pre-treatment (e.g., epoxidation) may improve selectivity. Batch fermentation with controlled oxygen levels (0.5–1.0 vvm) is recommended to enhance lactone titers .
Data Contradiction Analysis
Q. How do methodological discrepancies affect reported higher heating values (HHV) for methyl ricinoleate-based biodiesel?
Methodological Answer: HHV values for methyl ricinoleate range from 26.49–40.37 MJ/kg depending on the estimation model. Fassinou’s equation (2012) reports 40.37 MJ/kg, while Ramírez et al. (2012) argue against applying generic biodiesel HHV models to castor-derived esters, citing a 0.27% error margin. Discrepancies arise from differences in fatty acid composition normalization and calorimetric validation protocols. Researchers should prioritize direct bomb calorimetry over predictive equations for castor biodiesel .
Advanced Research Question
Q. What synthetic routes enable functionalization of methyl acetyl ricinoleate for bio-based polymers?
Methodological Answer: Epoxidation and bromination-dehydrobromination are key derivatization strategies:
- Epoxidation : Using peracetic acid, methyl acetyl ricinoleate converts to epoxidized derivatives (89% conversion) with retention times shifted to 42–46 min in GC analysis, suitable for PVC plasticizers .
- Bromination : Bromination at the C9 double bond followed by dehydrobromination yields methyl 12-oxo-9-octadecynoate, a precursor for furan-based compounds via palladium-catalyzed coupling .
Basic Research Question
Q. How does catalyst selection impact the transesterification efficiency of castor oil to methyl ricinoleate?
Methodological Answer: Alkaline catalysts (e.g., KOH, NaOMe) outperform acid catalysts in transesterification. Sodium methoxide (3.0% w/w) achieves 86.4% yield at 35°C and 18:1 methanol/oil ratio, while KOH (0.9% w/w) yields 96.7% under milder conditions (30°C, 6:1 ratio). Post-reaction neutralization with phosphoric acid and vacuum distillation (0.095 MPa) are critical for glycerol separation and product purity .
Advanced Research Question
Q. What computational tools aid in predicting reaction pathways for methyl acetyl ricinoleate derivatization?
Methodological Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model reaction energetics, such as the activation barriers for epoxidation or metathesis. Molecular docking studies (AutoDock Vina) are also valuable for predicting enzyme-substrate interactions in microbial transformations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
